molecular formula C20H13BrF2N2O3S B11372054 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,6-difluorophenyl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,6-difluorophenyl)acetamide

Cat. No.: B11372054
M. Wt: 479.3 g/mol
InChI Key: DVLYUDJSWPYYRU-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,6-difluorophenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a sulfone group, and a difluorophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,6-difluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the sulfone group makes it susceptible to oxidation reactions.

    Reduction: The bromine atom can be reduced under specific conditions.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,6-difluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromine atom and sulfone group play crucial roles in its reactivity and binding affinity. The difluorophenyl group may enhance its stability and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,6-difluorophenyl)acetamide include other dibenzo[c,e][1,2]thiazine derivatives and acetamide compounds These compounds share structural similarities but may differ in their chemical properties and applications

Properties

Molecular Formula

C20H13BrF2N2O3S

Molecular Weight

479.3 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2,6-difluorophenyl)acetamide

InChI

InChI=1S/C20H13BrF2N2O3S/c21-12-8-9-17-14(10-12)13-4-1-2-7-18(13)29(27,28)25(17)11-19(26)24-20-15(22)5-3-6-16(20)23/h1-10H,11H2,(H,24,26)

InChI Key

DVLYUDJSWPYYRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N(S2(=O)=O)CC(=O)NC4=C(C=CC=C4F)F

Origin of Product

United States

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